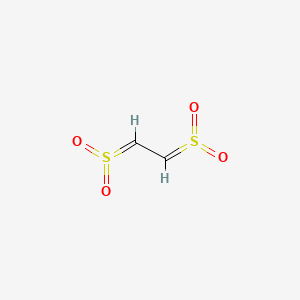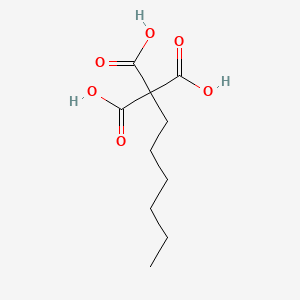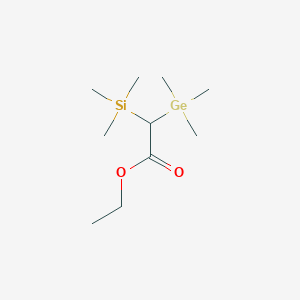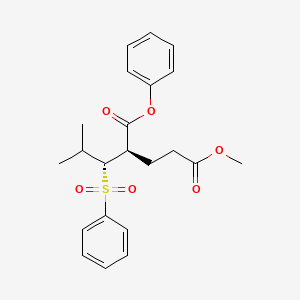
Ethanedithial, S,S,S',S'-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedithial, S,S,S’,S’-tetraoxide is a chemical compound known for its unique structural properties and reactivity It is a derivative of ethanedithial, where the sulfur atoms are oxidized to form tetraoxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanedithial, S,S,S’,S’-tetraoxide can be synthesized through the oxidation of ethanedithial. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often under mild temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of ethanedithial, S,S,S’,S’-tetraoxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also enhance the efficiency of the oxidation process. Safety measures are crucial due to the reactive nature of the oxidizing agents used.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedithial, S,S,S’,S’-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to ethanedithial or other lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where the tetraoxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield ethanedithial, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethanedithial, S,S,S’,S’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethanedithial: The parent compound, which lacks the tetraoxide groups.
1,2-Ethanedithiol: A related compound with two thiol groups.
1,3-Dithiolanes: Compounds with a similar sulfur-containing ring structure.
Uniqueness
Ethanedithial, S,S,S’,S’-tetraoxide is unique due to the presence of the tetraoxide groups, which impart distinct reactivity and properties. This makes it valuable for specific applications where such reactivity is desired, distinguishing it from other similar sulfur-containing compounds.
Propiedades
| 110505-91-4 | |
Fórmula molecular |
C2H2O4S2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1,2-disulfonylethane |
InChI |
InChI=1S/C2H2O4S2/c3-7(4)1-2-8(5)6/h1-2H |
Clave InChI |
UBKBSFKVVVLUEO-UHFFFAOYSA-N |
SMILES canónico |
C(=S(=O)=O)C=S(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
